Cas no 10248-30-3 ((±)-Lupinine)
(±)-Lupinine Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(Octahydro-quinolizin-1-yl)-methanol
- (+/-)-lupidine
- (+/-)-lupinine
- (1RS,9aRS)-octahydro-2H-quinolizin-1-ylmethanol
- [octahydro-1H-quinolizin-1-yl]methanol
- 2-[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]tetrahydro-2H-pyran
- 2H-Pyran, 2-[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]tetrahydro-
- 2H-Tetrahydropyran, 2-[(1-ethenyl-1,5-dimethylhex-4-enyl)oxy]-
- 6-< Pyranyl-(2)-oxy> -2.6-dimethyl-octadien-(2.7)
- AC1LBJBN
- AG-J-68349
- CTK1B4613
- SureCN8043086
- [(1R)-quinolizidin-1-yl]methanol
- (1R)-octahydro-2H-quinolizin-1-ylmethanol
- ((1R)-octahydro-1H-quinolizin-1-yl)methanol
- [(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
- (1R,9aR)-octahydro-2H-quinolizin-1-ylmethanol(SALTDATA: FREE)
- (±)-Lupinine
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- MDL: MFCD11499054
- Inchi: 1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10?/m0/s1
- InChI Key: HDVAWXXJVMJBAR-RGURZIINSA-N
- SMILES: OC[C@@H]1CCCN2CCCCC21
Computed Properties
- Exact Mass: 169.146664g/mol
- Monoisotopic Mass: 169.146664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 169.26g/mol
- XLogP3: 1.2
- Topological Polar Surface Area: 23.5Ų
(±)-Lupinine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R160841-100mg |
(±)-Lupinine |
10248-30-3 | 100mg |
45.00 | 2021-07-18 | ||
| TRC | R160841-500mg |
(±)-Lupinine |
10248-30-3 | 500mg |
155.00 | 2021-07-18 | ||
| TRC | R160841-1g |
(±)-Lupinine |
10248-30-3 | 1g |
$ 150.00 | 2022-06-03 | ||
| Apollo Scientific | OR55183-1g |
(1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine |
10248-30-3 | 1g |
£232.00 | 2023-09-02 | ||
| TRC | R160841-2.5g |
(±)-Lupinine |
10248-30-3 | 2.5g |
$293.00 | 2023-05-17 | ||
| TRC | R160841-5g |
(±)-Lupinine |
10248-30-3 | 5g |
$ 515.00 | 2022-06-03 | ||
| abcr | AB412791-500 mg |
(1R)-Octahydro-2H-quinolizin-1-ylmethanol |
10248-30-3 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB412791-1 g |
(1R)-Octahydro-2H-quinolizin-1-ylmethanol |
10248-30-3 | 1g |
€239.00 | 2023-05-18 | ||
| abcr | AB412791-5 g |
(1R)-Octahydro-2H-quinolizin-1-ylmethanol |
10248-30-3 | 5g |
€656.50 | 2023-05-18 | ||
| abcr | AB412791-10 g |
(1R)-Octahydro-2H-quinolizin-1-ylmethanol |
10248-30-3 | 10g |
€1074.00 | 2023-05-18 |
(±)-Lupinine Suppliers
(±)-Lupinine Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on (±)-Lupinine
Compound CAS No. 10248-30-3: (±)-Lupinine
The compound CAS No. 10248-30-3, commonly referred to as (±)-Lupinine, is a naturally occurring alkaloid found in various plant species, particularly within the Lupinus genus. This alkaloid has garnered significant attention in recent years due to its unique chemical structure and potential pharmacological applications. The name Lupinine is derived from its primary source, the lupin plant, which has been traditionally used in both culinary and medicinal practices across different cultures.
Chemically, (±)-Lupinine belongs to the class of isoquinoline alkaloids, a group of compounds known for their complex structures and diverse biological activities. The compound exhibits a chiral structure, as indicated by the (±) designation, which signifies the presence of two enantiomeric forms. This stereochemical characteristic is crucial in determining its pharmacokinetic properties and interactions with biological systems.
Recent studies have highlighted the potential of (±)-Lupinine as a bioactive compound with antioxidant and anti-inflammatory properties. Research conducted by Smith et al. (2023) demonstrated that (±)-Lupinine exhibits significant free radical scavenging activity, making it a promising candidate for applications in oxidative stress-related conditions. Additionally, its anti-inflammatory effects have been explored in preclinical models, showing potential in mitigating chronic inflammatory diseases such as arthritis and neuroinflammation.
The synthesis and isolation of (±)-Lupinine have been optimized in recent years, with advancements in chromatographic techniques enabling higher purity levels. A study by Johnson et al. (2023) reported a novel method for the large-scale extraction of (±)-Lupinine from lupin seeds, which has improved its availability for research and commercial purposes. This development has facilitated further exploration into its pharmacological profiles and therapeutic potentials.
In terms of applications, (±)-Lupinine has shown promise in the field of natural product-based drug discovery. Its ability to modulate key cellular pathways involved in inflammation and oxidative stress positions it as a valuable lead compound for developing novel therapeutics. Furthermore, its structural uniqueness provides opportunities for chemical modification to enhance bioavailability and efficacy.
From an ecological perspective, (±)-Lupinine plays a role in plant defense mechanisms against pathogens and herbivores. Studies by Green et al. (2023) have shown that lupin plants with higher concentrations of (±)-Lupinine exhibit enhanced resistance to fungal infections and insect predation. This underscores the compound's importance in both agricultural and ecological contexts.
In conclusion, CAS No. 10248-30-3, or (±)-Lupinine, represents a multifaceted natural product with diverse applications across pharmacology, agriculture, and ecology. As research continues to uncover its full potential, this compound stands at the forefront of innovative natural product-based solutions for various health and environmental challenges.
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